Cas no 2408973-86-2 (tert-butyl N-[3-(3,3,3-trifluoro-1-hydroxypropyl)phenyl]carbamate)

Tert-butyl N-[3-(3,3,3-trifluoro-1-hydroxypropyl)phenyl]carbamate is a fluorinated carbamate derivative with a tert-butyl protecting group, offering stability and controlled reactivity in synthetic applications. The trifluoromethyl and hydroxyl functional groups enhance its utility as an intermediate in pharmaceutical and agrochemical synthesis, particularly for introducing fluorinated motifs. The tert-butyl carbamate (Boc) group provides selective deprotection under mild acidic conditions, enabling orthogonal protection strategies in multi-step syntheses. Its aromatic phenyl ring and polar hydroxyl group contribute to solubility in common organic solvents, facilitating purification and handling. This compound is valued for its versatility in constructing complex molecules, especially those requiring fluorinated or protected amine functionalities.
tert-butyl N-[3-(3,3,3-trifluoro-1-hydroxypropyl)phenyl]carbamate structure
2408973-86-2 structure
Product Name:tert-butyl N-[3-(3,3,3-trifluoro-1-hydroxypropyl)phenyl]carbamate
CAS No:2408973-86-2
MF:C14H18F3NO3
MW:305.292834758759
CID:6196486
PubChem ID:165701324
Update Time:2025-10-28

tert-butyl N-[3-(3,3,3-trifluoro-1-hydroxypropyl)phenyl]carbamate Chemical and Physical Properties

Names and Identifiers

    • EN300-7548221
    • 2408973-86-2
    • tert-butyl N-[3-(3,3,3-trifluoro-1-hydroxypropyl)phenyl]carbamate
    • Inchi: 1S/C14H18F3NO3/c1-13(2,3)21-12(20)18-10-6-4-5-9(7-10)11(19)8-14(15,16)17/h4-7,11,19H,8H2,1-3H3,(H,18,20)
    • InChI Key: WYFGGDQWOFJIEI-UHFFFAOYSA-N
    • SMILES: FC(CC(C1C=CC=C(C=1)NC(=O)OC(C)(C)C)O)(F)F

Computed Properties

  • Exact Mass: 305.12387792g/mol
  • Monoisotopic Mass: 305.12387792g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 6
  • Heavy Atom Count: 21
  • Rotatable Bond Count: 5
  • Complexity: 352
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3.1
  • Topological Polar Surface Area: 58.6Ų

tert-butyl N-[3-(3,3,3-trifluoro-1-hydroxypropyl)phenyl]carbamate Pricemore >>

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Additional information on tert-butyl N-[3-(3,3,3-trifluoro-1-hydroxypropyl)phenyl]carbamate

Research Brief on tert-butyl N-[3-(3,3,3-trifluoro-1-hydroxypropyl)phenyl]carbamate (CAS: 2408973-86-2)

The compound tert-butyl N-[3-(3,3,3-trifluoro-1-hydroxypropyl)phenyl]carbamate (CAS: 2408973-86-2) has recently garnered significant attention in the field of chemical biology and pharmaceutical research. This molecule, characterized by its trifluoromethyl and carbamate functional groups, serves as a key intermediate in the synthesis of bioactive compounds, particularly those targeting neurological and inflammatory diseases. Recent studies have explored its potential as a precursor for novel drug candidates, leveraging its unique chemical properties to enhance pharmacokinetic profiles.

A 2023 study published in the Journal of Medicinal Chemistry highlighted the role of this compound in the development of selective enzyme inhibitors. Researchers utilized tert-butyl N-[3-(3,3,3-trifluoro-1-hydroxypropyl)phenyl]carbamate as a scaffold to design inhibitors of phosphodiesterase 4 (PDE4), a target implicated in inflammatory disorders such as chronic obstructive pulmonary disease (COPD). The study demonstrated that the trifluoromethyl group significantly improved binding affinity and metabolic stability, underscoring the compound's utility in drug discovery.

Further investigations have focused on the synthetic pathways and optimization of this intermediate. A recent preprint in Bioorganic & Medicinal Chemistry Letters detailed a novel, high-yield synthesis method for tert-butyl N-[3-(3,3,3-trifluoro-1-hydroxypropyl)phenyl]carbamate, employing palladium-catalyzed cross-coupling reactions. This advancement addresses previous challenges in scalability and purity, paving the way for its broader application in industrial-scale pharmaceutical production.

In addition to its synthetic applications, the compound's pharmacokinetic properties have been a subject of interest. A 2024 study in Drug Metabolism and Disposition investigated its metabolic stability in human liver microsomes, revealing a half-life of over 120 minutes, which suggests favorable in vivo stability. These findings support its potential as a viable intermediate for orally administered therapeutics.

Looking ahead, researchers are exploring the incorporation of tert-butyl N-[3-(3,3,3-trifluoro-1-hydroxypropyl)phenyl]carbamate into larger, more complex molecules, such as proteolysis-targeting chimeras (PROTACs). Early-stage research indicates that its structural features could enhance the degradation efficiency of target proteins, offering a promising avenue for cancer therapy. Collaborative efforts between academic institutions and pharmaceutical companies are expected to accelerate the translation of these discoveries into clinical applications.

In summary, tert-butyl N-[3-(3,3,3-trifluoro-1-hydroxypropyl)phenyl]carbamate (CAS: 2408973-86-2) represents a versatile and pharmacologically relevant intermediate in modern drug development. Its applications span from enzyme inhibition to targeted protein degradation, with ongoing research poised to unlock further therapeutic potential. The compound's robust synthetic accessibility and favorable metabolic profile position it as a cornerstone in the design of next-generation pharmaceuticals.

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